molecular formula C7H4ClFN2 B13535541 2-Amino-4-chloro-3-fluorobenzonitrile

2-Amino-4-chloro-3-fluorobenzonitrile

Katalognummer: B13535541
Molekulargewicht: 170.57 g/mol
InChI-Schlüssel: UJZHRXHXJQRDQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-chloro-3-fluorobenzonitrile is an aromatic compound with the molecular formula C7H4ClFN2 and a molecular weight of 170.6 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-3-fluorobenzonitrile typically involves the reaction of 2-chloro-4-fluorobenzonitrile with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-chloro-3-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives and reduction to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, alkylating agents, and acylating agents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Various substituted derivatives, including halogenated, alkylated, and acylated products.

    Oxidation and Reduction: Nitro derivatives, hydroxyl derivatives, and amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-chloro-3-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Amino-4-chloro-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-6-fluorobenzonitrile: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and applications.

    4-Chloro-2-fluorobenzonitrile: Lacks the amino group, leading to different chemical properties and uses.

    2-Fluorobenzonitrile: A simpler structure with only the fluorine substituent, used in different synthetic applications.

Uniqueness

2-Amino-4-chloro-3-fluorobenzonitrile is unique due to the presence of both amino and nitrile groups, which provide versatile reactivity and make it a valuable intermediate in organic synthesis. Its specific substitution pattern also imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C7H4ClFN2

Molekulargewicht

170.57 g/mol

IUPAC-Name

2-amino-4-chloro-3-fluorobenzonitrile

InChI

InChI=1S/C7H4ClFN2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2

InChI-Schlüssel

UJZHRXHXJQRDQV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C#N)N)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.